1,1-Dichloro-2-nitroethene

Description

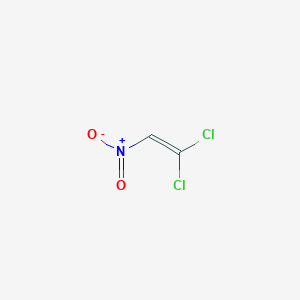

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichloro-2-nitroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFMCQGUXONREY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481018 | |

| Record name | 1,1-dichloro-2-nitroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6061-04-7 | |

| Record name | 1,1-dichloro-2-nitroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-2-nitroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Dichloro-2-nitroethene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dichloro-2-nitroethene (CAS No: 6061-04-7) is a halogenated nitroalkene of significant interest in organic synthesis. Its unique electronic structure, arising from the geminal dichloro substituents and the strongly electron-withdrawing nitro group, imparts a high degree of reactivity, making it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its synthesis, spectroscopic characterization, and reactivity profile. Particular emphasis is placed on its utility as a potent dienophile in cycloaddition reactions and as an electrophile in nucleophilic substitution reactions. This document is intended to serve as a technical resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

Halogenated nitroalkenes are a class of highly functionalized organic compounds that have garnered considerable attention as versatile intermediates in organic synthesis. The presence of both halogen and nitro functionalities on a carbon-carbon double bond creates a unique electronic environment, rendering the molecule susceptible to a variety of chemical transformations. This compound, in particular, stands out due to the geminal dichloro group at the α-position and the powerful electron-withdrawing nitro group at the β-position. This arrangement makes the β-carbon exceptionally electrophilic and the double bond a potent dienophile.

This guide will delve into the core physical and chemical characteristics of this compound, providing a detailed examination of its synthesis, spectroscopic signature, and key reactive pathways. The information presented herein is curated to provide researchers with the foundational knowledge required to effectively utilize this reagent in their synthetic endeavors.

Physical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of a reagent is paramount for its effective use in the laboratory. This section outlines the key physical constants and provides an analysis of the expected spectroscopic data for this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 6061-04-7 | [PubChem][1] |

| Molecular Formula | C₂HCl₂NO₂ | [PubChem][1] |

| Molecular Weight | 141.94 g/mol | [PubChem][1] |

| Appearance | Liquid (predicted) | |

| Boiling Point | 379.3 °C at 760 mmHg (Predicted) | [American Elements][2] |

| Density | 1.44 g/cm³ (Predicted) | [American Elements][2] |

Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance for the vinylic proton. Due to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group, this proton will be significantly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, likely between δ 7.0 and 8.5 ppm. For comparison, the vinylic protons of the related 1-chloro-1-nitroethene appear at δ 6.85 and 6.04 ppm.[3]

The proton-decoupled ¹³C NMR spectrum is predicted to show two signals corresponding to the two carbon atoms of the double bond.

-

C1 (CCl₂): This carbon, bonded to two chlorine atoms, is expected to have a chemical shift in the range of δ 120-140 ppm. The electronegative chlorine atoms will cause a significant downfield shift.

-

C2 (CHNO₂): This carbon, attached to the nitro group and a hydrogen atom, will also be deshielded and is anticipated to resonate in a similar region, likely between δ 130-150 ppm.

The IR spectrum of this compound will be characterized by several key absorption bands:

-

C=C Stretch: The carbon-carbon double bond stretch is expected to appear in the region of 1600-1640 cm⁻¹.[3]

-

NO₂ Stretch: The nitro group will exhibit two strong absorption bands: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.[3]

-

C-Cl Stretch: The carbon-chlorine bond stretches will be visible in the fingerprint region, typically between 600-800 cm⁻¹.[4]

-

=C-H Stretch: The vinylic C-H stretch will appear above 3000 cm⁻¹.[5][6]

The mass spectrum of this compound will show a molecular ion peak [M]⁺. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. A GC-MS spectrum is available on public databases such as SpectraBase.[7]

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the electronic properties of its functional groups. The powerful electron-withdrawing nature of the nitro group, combined with the inductive effect of the two chlorine atoms, renders the β-carbon highly electrophilic and the double bond electron-deficient. This makes it an excellent substrate for cycloaddition and nucleophilic addition/substitution reactions.

Cycloaddition Reactions: A Potent Dienophile

This compound is an excellent dienophile in Diels-Alder reactions.[8] The electron-deficient nature of its double bond allows it to readily react with electron-rich dienes to form six-membered rings. A prime example is its reaction with cyclopentadiene.

Caption: Diels-Alder reaction of cyclopentadiene and this compound.

This reactivity is analogous to that of similar nitroalkenes, which are well-established dienophiles in [4+2] cycloaddition reactions.[8][9] The reaction with cyclopentadiene is expected to proceed readily, even at moderate temperatures, to yield a bicyclic adduct.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene (Representative)

The following is a representative protocol based on similar reactions.[10][11]

-

Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation. Keep the cyclopentadiene on ice.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

-

Addition of Diene: Slowly add freshly prepared cyclopentadiene (1.1 eq) to the solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating.

-

Workup and Purification: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Nucleophilic Substitution and Addition Reactions

The highly electrophilic β-carbon of this compound makes it a prime target for nucleophilic attack. Depending on the nucleophile and reaction conditions, this can lead to either addition across the double bond or substitution of one or both chlorine atoms.

Primary and secondary amines are expected to react readily with this compound. The initial nucleophilic attack of the amine at the β-carbon would be followed by elimination of HCl, leading to a formal vinylic nucleophilic substitution product.

Caption: Proposed mechanism for the reaction of this compound with a secondary amine.

Thiols, being soft nucleophiles, are also expected to react with this compound. The reaction mechanism is likely to be similar to that with amines, involving a nucleophilic attack followed by elimination to yield a vinyl sulfide derivative. The high nucleophilicity of thiols makes them excellent partners in such reactions.[12][13][14]

Synthesis

A reliable synthetic route to this compound is crucial for its application in organic synthesis. While a specific, detailed protocol for its preparation is not widely published, a plausible route can be inferred from the synthesis of related halogenated nitroalkenes.

Proposed Synthetic Protocol: Dehydrohalogenation of a Trichloronitroethane Precursor

A likely synthetic approach involves the dehydrochlorination of 1,1,1-trichloro-2-nitroethane.

-

Precursor Synthesis: The precursor, 1,1,1-trichloro-2-nitroethane, can be synthesized via the chlorination of nitroethane.

-

Dehydrohalogenation: Treatment of 1,1,1-trichloro-2-nitroethane with a suitable base, such as a tertiary amine (e.g., triethylamine) or a weaker inorganic base, in an inert solvent would induce the elimination of HCl to form the desired this compound.

Caption: Proposed synthetic workflow for this compound.

Safety and Handling

This compound is classified as a flammable liquid and is toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

GHS Hazard Statements:

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its electron-deficient nature makes it a potent dienophile in Diels-Alder reactions and a strong electrophile for nucleophilic attack. While detailed experimental and spectroscopic data are somewhat limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, along with representative experimental protocols. Further research into the reactivity and applications of this compound is warranted and will undoubtedly uncover new and exciting synthetic methodologies.

References

Sources

- 1. This compound | C2HCl2NO2 | CID 12219571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. benchchem.com [benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. One-step versus two-step mechanism of Diels-Alder reaction of 1-chloro-1-nitroethene with cyclopentadiene and furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 13. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

1,1-Dichloro-2-nitroethene synthesis from 1,1-dichloroethylene

An In-depth Technical Guide to the Synthesis of 1,1-Dichloro-2-nitroethene from 1,1-Dichloroethylene

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable and reactive intermediate in organic synthesis. The protocol herein is designed for researchers and drug development professionals, detailing a proposed pathway for the nitration of 1,1-dichloroethylene. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, outlines critical safety considerations, and specifies methods for product characterization. The synthesis is predicated on the electrophilic addition of a nitrating agent to the electron-rich double bond of 1,1-dichloroethylene. Due to the volatile nature of the starting material and the energetic nature of the reaction, stringent safety measures and precise control of reaction conditions are paramount.

Introduction: Significance of Nitroalkenes

Nitroalkenes, particularly halogenated derivatives like this compound, are potent building blocks in synthetic organic chemistry. The electron-withdrawing nature of the nitro group, combined with the presence of the dichloro-substituted double bond, renders the molecule highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. This reactivity allows for the construction of complex molecular architectures and the introduction of nitrogen-containing functionalities, which are prevalent in many pharmaceutical compounds and agrochemicals. The versatility of the nitro group, which can be transformed into a wide array of other functional groups such as amines, ketones, or oximes, further enhances the synthetic utility of this compound.[1][2]

Reactant and Product Profile

A thorough understanding of the physical and chemical properties of all substances is critical for safe and effective execution.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Hazards |

| 1,1-Dichloroethylene | C₂H₂Cl₂ | 96.94 | 37 | Highly Flammable, Acutely Toxic, Carcinogen |

| Nitric Acid (70%) | HNO₃ | 63.01 | 121 | Strong Oxidizer, Severe Skin Burns |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 337 | Severe Skin Burns, Dehydrating Agent |

| This compound | C₂HCl₂NO₂ | 141.94 | N/A | Toxic, Flammable, Lachrymator (presumed) |

Note: Properties for this compound are based on available data and predictions from structurally similar compounds.[3]

Mechanistic Pathway: Electrophilic Nitration of an Alkene

The nitration of 1,1-dichloroethylene is proposed to proceed via an electrophilic addition mechanism. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the dehydration of nitric acid by concentrated sulfuric acid.[4][5]

Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive nitronium ion.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack The electron-rich π-bond of the 1,1-dichloroethylene attacks the nitronium ion. This rate-determining step forms a carbocation intermediate. The chlorine atoms are deactivating, but the attack occurs at the carbon atom not bearing the chlorines to form a more stable carbocation, where the positive charge is stabilized by the adjacent chlorine atoms through resonance (lone pair donation).

Step 3: Deprotonation A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbocation intermediate, leading to the formation of the neutral product, this compound, and regeneration of the acid catalyst.

The overall mechanism is depicted in the following diagram:

Caption: Proposed mechanism for the nitration of 1,1-dichloroethylene.

Detailed Experimental Protocol

This protocol is a proposed method and should be performed only by trained personnel within a certified chemical fume hood.[6][7][8]

Materials and Reagents

-

1,1-Dichloroethylene (≥99%)

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice (from deionized water)

-

5% (w/v) Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM, for extraction)

-

Round-bottom flask (250 mL, 3-neck)

-

Addition funnel with pressure equalization

-

Thermometer

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Separatory funnel (500 mL)

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of Nitrating Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to between -5 and 0°C. With continuous stirring, slowly add 30 mL of concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C.

-

Substrate Addition: Once the nitrating mixture has re-cooled to 0°C, add 0.2 mol of 1,1-dichloroethylene to the addition funnel. Add the 1,1-dichloroethylene dropwise to the stirred nitrating mixture over a period of 60-90 minutes. It is critical to maintain the internal reaction temperature below 5°C during the addition to prevent runaway reactions and the formation of byproducts.

-

Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for another 2 hours.

-

Work-up and Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step should be done slowly in a fume hood as toxic nitrogen oxide gases may be evolved.

-

Extraction and Neutralization: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic extracts and wash them sequentially with 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction at the appropriate boiling point under reduced pressure.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H NMR should show a singlet for the vinylic proton. ¹³C NMR will show two distinct signals for the sp² carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight (141.94 g/mol ), with a characteristic isotopic pattern for two chlorine atoms.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively) and the C=C double bond (around 1620-1640 cm⁻¹).

Safety and Handling

This synthesis involves highly hazardous materials and should not be attempted without a thorough risk assessment.

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).[6][10]

-

Engineering Controls: The entire procedure must be conducted in a certified chemical fume hood to prevent inhalation of volatile and toxic chemicals. An emergency eyewash station and safety shower must be immediately accessible.[7][11]

-

Reactivity Hazards: The reaction is highly exothermic. Strict temperature control is essential to prevent an uncontrolled exotherm, which could lead to an explosion. Never add the reagents in reverse order. Dinitro compounds, which can be explosive, may form at higher temperatures.[12]

-

Toxicity: 1,1-dichloroethylene is a suspected carcinogen and is highly toxic upon inhalation.[13] Concentrated acids are extremely corrosive. The product, this compound, is expected to be toxic and a lachrymator. Avoid all contact and inhalation.[3]

-

Waste Disposal: All chemical waste, including aqueous layers and contaminated materials, must be collected in properly labeled hazardous waste containers for disposal according to institutional and environmental regulations.

Conclusion

The synthesis of this compound from 1,1-dichloroethylene via mixed-acid nitration is a feasible but hazardous procedure that provides access to a versatile synthetic intermediate. The success of this synthesis relies on a deep understanding of the reaction mechanism, meticulous control over experimental conditions, particularly temperature, and an unwavering commitment to safety. The resulting product serves as a powerful electrophile for various carbon-carbon and carbon-heteroatom bond-forming reactions, underscoring its importance for the research and development community.

References

-

SpectraBase. (n.d.). 1,1-dichloro-2-nitroethylene. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE. INCHEM. Retrieved from [Link]

-

Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,2-Dichloroethane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12219571, this compound. Retrieved from [Link]

-

NIST. (n.d.). Ethane, 1-chloro-2-nitro-. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11674, 1,1-Dichloro-1-nitroethane. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(6), 2293–2302. Retrieved from [Link]

-

Collegedunia. (n.d.). Substitution Reaction, Nitrating Agents & Process. Retrieved from [Link]

-

BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). US3594428A - Process for preparing 1,1-dichloroethylene, 1,2-dichloroethylene and vinyl chloride.

- Google Patents. (n.d.). EP0285681A1 - Process for the preparation of nitroethylene derivatives.

- Google Patents. (n.d.). WO1998019978A1 - Nitration process.

-

Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH. Retrieved from [Link]

-

Singh, A. K., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration. Retrieved from [Link]

-

Ballini, R., et al. (2006). Nitro Compounds as Useful Reagents for the Synthesis of Dicarbonyl Derivatives. ARKIVOC. Retrieved from [Link]

-

Boris Portal. (n.d.). Simplifying Nitration Chemistry with Bench-stable Organic Nitrating Reagents. Retrieved from [Link]

- Google Patents. (n.d.). US5475163A - Process for the preparation of 2,3-dichloro-nitrobenzene.

-

New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 1,1-DICHLORO-1-NITROETHANE. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C2HCl2NO2 | CID 12219571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. wcu.edu [wcu.edu]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE [inchem.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. byjus.com [byjus.com]

- 13. US3594428A - Process for preparing 1,1-dichloroethylene,1,2 - dichloroethylene and vinyl chloride - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1,1-Dichloro-2-nitroethene: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Immediate Release

This technical guide provides an in-depth overview of 1,1-dichloro-2-nitroethene, a versatile and highly reactive building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a comprehensive look at its chemical identity, properties, synthesis, safety considerations, and significant applications.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

CAS Number: 6061-04-7[1][2][3]

This compound, with the chemical formula C₂HCl₂NO₂, is a halogenated nitroalkene that has garnered significant interest as a reactive intermediate. The presence of two chlorine atoms on one carbon and a nitro group on the adjacent carbon of the ethene backbone renders the double bond highly electron-deficient. This electronic feature is the cornerstone of its reactivity, making it a potent electrophile in a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₂HCl₂NO₂ | [2] |

| Molecular Weight | 141.94 g/mol | [2] |

| Appearance | Liquid | [3] |

| Density | 1.44 g/cm³ | [3] |

| Boiling Point | 379.3 °C at 760 mmHg | [3] |

| Storage Temperature | 4 °C | [3] |

Synthesis of this compound

A common and practical method for the preparation of this compound is through the nitration of 1,1-dichloroethylene.[4] This precursor is a readily available industrial chemical, primarily used in the manufacturing of polymers. The strong electron-withdrawing effect of the nitro group in the final product polarizes the carbon-carbon double bond, which is key to its reactivity.

Experimental Protocol: General Approach for the Nitration of 1,1-Dichloroethylene

Disclaimer: This protocol is a generalized procedure and should be adapted and optimized under strict laboratory safety protocols.

Materials:

-

1,1-Dichloroethylene

-

Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent like nitronium tetrafluoroborate)

-

Anhydrous, inert solvent (e.g., dichloromethane, acetonitrile)

-

Apparatus for reactions at controlled temperatures (e.g., ice bath, cryostat)

-

Standard glassware for organic synthesis, including a reaction flask, dropping funnel, and condenser

-

Equipment for aqueous workup and extraction

-

Purification apparatus (e.g., distillation or column chromatography setup)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-dichloroethylene in an appropriate anhydrous solvent.

-

Cool the solution to a predetermined temperature (typically between -10 °C and 0 °C) using a cooling bath.

-

Slowly add the nitrating agent to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed the set limit. The addition rate should be carefully controlled to manage the exothermic nature of the reaction.

-

After the complete addition of the nitrating agent, allow the reaction mixture to stir at the same temperature for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction is carefully quenched by pouring the mixture over crushed ice or a cold, saturated aqueous solution of a mild base (e.g., sodium bicarbonate).

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Causality in Experimental Choices:

-

Low Temperature: The nitration of alkenes can be a highly exothermic and sometimes aggressive reaction. Maintaining a low temperature is crucial to prevent side reactions, such as polymerization or decomposition of the starting material and product, and to ensure the selectivity of the nitration.

-

Inert Atmosphere: Although not always strictly necessary for all nitration reactions, an inert atmosphere is good practice to prevent the introduction of moisture, which can affect the concentration and reactivity of the nitrating agent, particularly when using acid-sensitive reagents.

-

Slow Addition: The controlled, slow addition of the nitrating agent is paramount for managing the reaction's exothermicity and preventing a runaway reaction.

-

Aqueous Workup: The workup procedure is designed to neutralize any remaining acidic nitrating agents and to separate the organic product from inorganic byproducts.

Chemical Reactivity and Synthetic Applications

The unique electronic structure of this compound makes it a valuable synthon for the construction of complex organic molecules, particularly heterocyclic compounds. Its reactivity is comparable to that of phosgene, acting as a powerful electrophile that readily reacts with electron-rich species.[4]

Synthesis of Heterocycles

This compound has been demonstrated to be a versatile reagent for the synthesis of a variety of heterocyclic systems, including 1,3,4-oxadiazoles, 1,4,2-dithiazoles, 1,3-thiazetidines, and quinazolin-4-ones.[4] Notably, these transformations can often be carried out in water, which aligns with the principles of green chemistry by minimizing the use of volatile organic solvents.[4] The reactions are reported to be highly efficient, providing high yields without the need for additional catalysts.[4]

Caption: General workflow for the synthesis of heterocycles from this compound.

Michael Addition and Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. It can readily undergo conjugate addition with a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its use in constructing more complex molecular scaffolds.

Furthermore, as a highly activated alkene, this compound is a potent dienophile in Diels-Alder reactions.[5][6] The presence of both the dichloro and nitro functionalities significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating [4+2] cycloadditions with conjugated dienes to form six-membered rings.[6] This provides a powerful tool for the stereocontrolled synthesis of complex cyclic systems.

Caption: Reactivity of this compound as a Michael acceptor and a dienophile.

Precursor to Agrochemicals

A significant industrial application of this compound is its use as a key starting material in the synthesis of the novel cis-nitromethylene neonicotinoid insecticide, Cycloxaprid. This highlights the importance of this compound in the agrochemical industry for the development of new pest management solutions.

Spectroscopic Characterization

¹H NMR: A single signal is expected for the vinylic proton. Due to the strong electron-withdrawing effects of the two chlorine atoms and the nitro group on the adjacent carbon, this proton is expected to be significantly deshielded and appear at a high chemical shift (likely in the range of 7.0-8.5 ppm).

¹³C NMR: Two signals are anticipated. The carbon bearing the two chlorine atoms will appear at a characteristic chemical shift for a dichlorinated sp² carbon. The carbon bearing the nitro group will also be significantly deshielded.

IR Spectroscopy: Characteristic absorption bands are expected for the C=C double bond, the C-Cl bonds, and the nitro group. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically strong and appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Safety and Handling

This compound is classified as a flammable liquid and is toxic if swallowed.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Information:

-

Pictograms: Flame, Skull and Crossbones

-

Signal Word: Danger

-

Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed)[2]

-

Precautionary Statements: A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found on the PubChem database.[2]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its electron-deficient nature allows it to participate in a wide array of chemical transformations, making it a key building block for the construction of complex heterocyclic and carbocyclic systems. Its demonstrated utility in the synthesis of agrochemicals underscores its practical importance. Researchers and synthetic chemists are encouraged to explore the potential of this versatile reagent in their synthetic endeavors, while adhering to strict safety protocols.

References

-

Shao, X., Zhu, F., & Zou, M. (2016). This compound: A reactive intermediate for heterocycle construction. International Conference on Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). 1,1-Dichloro-1-nitroethane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0285681A1 - Process for the preparation of nitroethylene derivatives.

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

ChemTube3D. (n.d.). Identifying a Diels-Alder Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Moussaoui, Y., & Ben Salem, R. (2009). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in biphasic media. Journal de la Société Chimique de Tunisie, 11, 37-43.

-

Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]

- Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 48022-48084.

-

The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Scheme-2: Michael addition of 1-nitroethene with 1-(trimethylsilyloxy). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

ResearchGate. (n.d.). Tandem Michael Addition–Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Diels-Alder Cycloaddition. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2021, October 25). 1,2 dichloroethane synthesis. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethene, 1,1-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Michigan State University. (n.d.). Diastereoselective Synthesis of syn-1,3-Dinitro Compounds by Michael Addition of Nitroalkanes to Nitroalkenes with a Thiourea Catalyst. Retrieved from [Link]

-

ResearchGate. (2012). Michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dichloro-1-nitroethane;trichloro(nitro)methane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US5227549A - Synthesis of 1,2-dichloroethane by ccl4 oxychlorination of ethylene.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Dichloro-2-nitroethene

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1-dichloro-2-nitroethene, a highly reactive nitroalkene of interest in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this compound through modern spectroscopic techniques. Given the limited availability of published experimental spectra, this guide combines available data with predictive analysis based on established chemical principles and data from structurally analogous compounds.

Introduction: The Synthetic Potential and Analytical Challenges of this compound

This compound (C₂HCl₂NO₂) is a halogenated nitroalkene possessing a unique electronic profile that makes it a valuable intermediate in synthetic organic chemistry. The presence of two electron-withdrawing chlorine atoms on one carbon of the ethene backbone, coupled with the strongly electron-withdrawing nitro group on the adjacent carbon, renders the carbon-carbon double bond highly electrophilic. This characteristic facilitates its participation in a variety of nucleophilic addition and cycloaddition reactions, making it a potent building block for the synthesis of complex nitrogen-containing heterocycles and other novel molecular architectures.

However, the high reactivity of this compound also presents significant challenges for its isolation and characterization. Furthermore, this compound is classified as a flammable liquid and is toxic if swallowed, necessitating stringent safety protocols during its handling and analysis.[1] A thorough spectroscopic analysis is therefore paramount for unambiguous structural confirmation and purity assessment. This guide will delve into the expected and reported data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data.

Molecular Diagram

Caption: Molecular structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₂HCl₂NO₂ | [1] |

| Molecular Weight | 141.94 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 6061-04-7 | [2] |

Mass Spectrometry: Elucidating the Molecular Ion and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, GC-MS data is available and provides critical insights.[1][3]

Expected Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak cluster characteristic of a molecule containing two chlorine atoms. The naturally occurring isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a relative abundance of approximately 3:1. This will result in a pattern of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

| Ion | m/z (Expected) | Composition |

| [M]⁺ | 141 | C₂H³⁵Cl₂NO₂ |

| [M+2]⁺ | 143 | C₂H³⁵Cl³⁷ClNO₂ |

| [M+4]⁺ | 145 | C₂H³⁷Cl₂NO₂ |

Fragmentation Pathway

The fragmentation of the molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments. Key expected fragmentation pathways include the loss of the nitro group, chlorine atoms, and cleavage of the C-C bond.

Fragmentation Diagram

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-200.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Predicted IR Absorption Bands

The key functional groups in this compound are the C=C double bond, the C-Cl bonds, and the nitro (NO₂) group.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| ~1620 | C=C stretch | Medium |

| ~1550 | Asymmetric NO₂ stretch | Strong |

| ~1350 | Symmetric NO₂ stretch | Strong |

| ~850 | =C-H bend (out-of-plane) | Medium-Strong |

| 800-600 | C-Cl stretch | Strong |

The strong electron-withdrawing nature of the substituents is expected to influence the exact positions of these bands. For comparison, 1-chloro-1-nitroethene exhibits characteristic IR absorptions at 1620 cm⁻¹ (C=C) and 1548 cm⁻¹ and 1333 cm⁻¹ for the NO₂ group.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is indispensable for confirming the connectivity of atoms in a molecule. Due to the simple structure of this compound, its NMR spectra are predicted to be straightforward.

¹H NMR Spectroscopy

The molecule contains a single proton attached to the carbon-carbon double bond. Its chemical shift will be significantly influenced by the geminal nitro group and the vicinal dichloro-substituted carbon.

-

Predicted Chemical Shift (δ): 7.5-8.5 ppm. The strong deshielding effect of the nitro group and the dichlorovinyl group will shift this proton significantly downfield into the aromatic region.

-

Multiplicity: Singlet. There are no adjacent protons for spin-spin coupling.

For a related compound, 1-chloro-1-nitroethene, the vinylic protons appear at δ 6.85 and 6.04 ppm.[4] The presence of a second chlorine atom in the target molecule is expected to cause a further downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show two distinct signals corresponding to the two carbon atoms of the ethene backbone.

| Carbon Atom | Predicted Chemical Shift (δ) | Rationale |

| C-Cl₂ | 125-135 ppm | Attached to two electronegative chlorine atoms. |

| C-H(NO₂) | 140-150 ppm | Attached to the strongly electron-withdrawing nitro group and deshielded by the adjacent C-Cl₂ group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Parameters: Spectral width of 16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same instrument as for ¹H NMR.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Parameters: Spectral width of 240 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Flammable liquid and vapor. Toxic if swallowed.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

The spectroscopic characterization of this compound relies on a combination of mass spectrometry, IR, and NMR techniques. While experimental data is sparse, a comprehensive analysis based on chemical principles and data from analogous compounds provides a clear and predictive picture of its spectral properties. The data and protocols outlined in this guide offer a robust framework for the unambiguous identification and structural elucidation of this versatile synthetic intermediate. The inherent reactivity and toxicity of the compound necessitate careful handling and adherence to strict safety protocols throughout all analytical procedures.

References

-

SpectraBase. (n.d.). 1,1-dichloro-2-nitroethylene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1,1-Dichloro-2-nitroethene

Preamble: Navigating the Data Scarcity for 1,1-Dichloro-2-nitroethene

For researchers and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is paramount for its effective application and safe handling. This guide focuses on this compound, a compound for which detailed experimental data on solubility and stability is not extensively available in public literature. Therefore, this document serves a dual purpose: to present the established properties of this compound and to provide a robust framework of inferred characteristics and detailed experimental protocols to empower researchers to determine these critical parameters. The insights herein are derived from the known chemical nature of its constituent functional groups—a dichlorinated alkene and a nitro group—and by drawing parallels with structurally related compounds.

Core Physicochemical Properties of this compound

This compound is a halogenated nitroalkene with the chemical formula C₂HCl₂NO₂.[1] What little is documented about this compound suggests it is a liquid at ambient temperatures and should be handled with care due to its potential toxicity and flammability.[1]

| Property | Value | Source |

| Molecular Formula | C₂HCl₂NO₂ | PubChem[1] |

| Molecular Weight | 141.94 g/mol | PubChem[1] |

| CAS Number | 6061-04-7 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,2-dichloronitroethylene, 1,1-dichloro-2-nitroethylene | PubChem[1] |

| Physical State | Liquid | American Elements[2] |

| GHS Hazard Statements | Flammable liquid and vapor; Toxic if swallowed | PubChem[1] |

Solubility Profile: An Inferential and Experimental Approach

There is a notable absence of specific solubility data for this compound in standard chemical databases. However, its molecular structure provides clues to its likely solubility behavior. The presence of two chlorine atoms and a nitro group, all of which are electronegative, induces a significant dipole moment, suggesting some degree of polarity. Conversely, the carbon-carbon double bond and the overall small size of the molecule lend it some nonpolar character.

Inferred Solubility

-

Aqueous Solubility: The related compound, 1,1-dichloro-1-nitroethane, is described as having "very poor" to "slightly soluble" characteristics in water.[3][4] It is reasonable to infer that this compound will exhibit similarly low aqueous solubility. The lack of easily ionizable protons or significant hydrogen bonding capacity limits its interaction with water molecules.

-

Organic Solvent Solubility: Chlorinated hydrocarbons are often miscible with a wide range of organic solvents.[5][6] It is highly probable that this compound is soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), ethyl acetate, acetone, and acetonitrile. Its solubility in nonpolar solvents like hexanes is likely to be lower but still significant.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of aqueous and organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatically controlled shaker set at 25 °C and shake for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC/GC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or GC method.

-

Analyze the diluted, saturated sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

Self-Validation: The protocol's integrity is maintained by running replicates for each solvent and including a blank (solvent only) and a quality control sample of a known concentration in each analytical run. The linearity of the calibration curve (R² > 0.99) is also a key validation point.

Caption: Workflow for solubility determination.

Stability Profile: Reactivity and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application. The presence of both a nitro group and geminal dichlorides on a double bond suggests a high degree of reactivity.

Inferred Stability and Reactivity

-

Susceptibility to Nucleophilic Attack: The strong electron-withdrawing nature of the nitro group and the chlorine atoms makes the carbon-carbon double bond highly electrophilic. This renders the molecule susceptible to nucleophilic attack, particularly Michael addition reactions.

-

Reaction with Bases: In the presence of a base, dehydrochlorination to form a chloro-nitro-acetylene is a possible degradation pathway.

-

Thermal and Photochemical Instability: Halogenated and nitro-containing organic compounds can be sensitive to heat and light. Thermal decomposition may lead to the release of toxic fumes such as hydrogen chloride and nitrogen oxides, a characteristic observed in the related compound 1,1-dichloro-1-nitroethane.[4] Photodegradation is also a likely pathway, especially in the presence of UV light.

-

Polymerization: The activated double bond may be prone to polymerization, particularly in the presence of initiators (light, heat, or impurities).

-

Incompatibility with Strong Oxidizers: As is common with many organic compounds, and specifically noted for 1,1-dichloro-1-nitroethane, violent reactions can occur with strong oxidizing agents.[4][7]

-

Corrosivity: The potential for the release of HCl upon decomposition suggests that it may be corrosive to some metals, especially in the presence of moisture, a property also noted for its "ethane" analogue.[3][8]

Caption: Inferred degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A forced degradation study is the standard approach to assess the stability of a compound under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile or methanol)

-

pH meter

-

Oven

-

Photostability chamber with controlled UV and visible light sources

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen organic solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Mix the stock solution with deionized water.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

-

Thermal Degradation: Store a sample of the stock solution in an oven at a specified temperature (e.g., 60 °C).

-

Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points and Analysis:

-

Store all solutions (except thermal and photolytic samples, which are kept under their respective conditions) at a controlled room temperature.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze the samples by HPLC-PDA/MS.

-

-

Data Interpretation:

-

Monitor the decrease in the peak area of the parent compound (this compound) over time to determine the rate of degradation.

-

The use of a PDA or MS detector will help in identifying the formation of degradation products by observing new peaks in the chromatogram and their respective spectra.

-

Self-Validation: This protocol is self-validating through the use of a control sample (stored at ambient temperature and protected from light) to account for any non-stress-related degradation. The mass balance, which is the sum of the assay of the parent compound and the impurities, should be close to 100%, ensuring that all major degradation products are detected.

Handling and Storage Recommendations

Based on the inferred reactivity and the safety information for related compounds, the following handling and storage procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[7][9] Refrigeration (e.g., at 4 °C) is advisable.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and metals that are susceptible to corrosion by HCl.[7][8]

-

Personal Protective Equipment (PPE): Due to its presumed toxicity, handling should be performed in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

While specific experimental data for this compound remains limited, a scientifically grounded understanding of its likely solubility and stability can be formulated based on fundamental chemical principles and by analogy to related compounds. It is anticipated to be a reactive electrophile with low aqueous solubility but good solubility in organic solvents. Its stability is likely compromised by heat, light, bases, and nucleophiles. The experimental protocols provided in this guide offer a comprehensive framework for researchers to definitively characterize these properties, ensuring its safe and effective use in research and development.

References

-

Wikipedia. (n.d.). 1,1-Dichloroethane. Retrieved from [Link]

-

Wikidata. (n.d.). 1,1-dichloro-1-nitroethane. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dichloro-1-nitroethane. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,1-Dichloroethylene. Retrieved from [Link]

-

INCHEM. (2021). ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NJ.gov. (2004). Common Name: 1,1-DICHLORO-1- NITROETHANE HAZARD SUMMARY. Retrieved from [Link]

-

CDC - NIOSH Pocket Guide to Chemical Hazards. (n.d.). 1,1-Dichloro-1-nitroethane. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Occupational Safety and Health Administration - OSHA. (n.d.). 1,1-DICHLORO-1-NITROETHANE. Retrieved from [Link]

-

PubMed. (n.d.). Degradation of 1,2-dichloroethane by photocatalysis using immobilized PAni-TiO2 nano-photocatalyst. Retrieved from [Link]

-

ResearchGate. (2008). Degradation of 1,1,1-Trichloro-2,2-Bis (4-Chlorophenyl) Ethane (DDT) by Brown-Rot Fungi. Retrieved from [Link]

-

DESWATER. (n.d.). Photocatalytic degradation of 1,2-dichloroethane using immobilized PAni-TiO nanocomposite in a pilot-scale packed bed reactor. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.4: Reactions Between Nucleophiles and Electrophiles. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. Retrieved from [Link]

-

MDPI. (n.d.). Photocatalytic Degradation of Trichloroethylene Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects. Retrieved from [Link]

-

Digital Commons @ NJIT. (n.d.). Thermal decomposition of dichloromethane/1,1,1-trichloroethane mixture. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Toxicological Profile for 1,1-Dichloroethene. Retrieved from [Link]

-

ResearchGate. (2025). Reactions of electrophiles with nucleophilic thiolate sites: Relevance to pathophysiological mechanisms and remediation. Retrieved from [Link]

-

bioRxiv. (2021). Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. Retrieved from [Link]

Sources

- 1. This compound | C2HCl2NO2 | CID 12219571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 1,1-Dichloro-1-nitroethane | C2H3Cl2NO2 | CID 11674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE [inchem.org]

- 5. 1,1-Dichloroethane - Wikipedia [en.wikipedia.org]

- 6. 1,1-Dichloroethylene - Wikipedia [en.wikipedia.org]

- 7. nj.gov [nj.gov]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1-Dichloro-1-nitroethane [cdc.gov]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Hazards and Safe Handling of 1,1-Dichloro-2-nitroethene

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Scarcity for 1,1-Dichloro-2-nitroethene

This compound (CAS No. 6061-04-7) is a reactive nitroalkene utilized as a synthetic building block in chemical research, notably in the development of novel insecticides.[] While its utility is established, a comprehensive, publicly available toxicological and safety profile is not as extensively documented as for other common laboratory reagents. This guide, therefore, adopts a precautionary principle. It is structured to provide a robust safety framework by integrating the confirmed hazard data for this compound with a logical, experience-driven analysis of hazards anticipated from its structural motifs—the dichlorovinyl group and the conjugated nitro group. The protocols and recommendations herein are designed to establish a self-validating system of safety, emphasizing containment, rigorous personal protection, and preparedness.

Section 1: Core Hazard Identification

At its foundation, this compound is classified under the Globally Harmonized System (GHS) with specific and significant hazards that command respect and stringent control measures.

GHS Classification

The European Chemicals Agency (ECHA) provides a clear classification based on submitted notifications, which forms the basis of our understanding of its primary threats.[2]

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Flammable Liquids | Category 3 | H226 | Warning | Flammable liquid and vapor.[2] |

| Acute Toxicity, Oral | Category 3 | H301 | Danger | Toxic if swallowed.[2] |

GHS Pictograms:

Physicochemical Properties

Understanding the physical characteristics of a substance is the first step in predicting its behavior in a laboratory setting and planning for containment.

| Property | Value | Source |

| Molecular Formula | C₂HCl₂NO₂ | PubChem[2] |

| Molecular Weight | 141.94 g/mol | PubChem[2] |

| CAS Number | 6061-04-7 | PubChem[2] |

| Appearance | Data not specified; likely a liquid at room temperature. | N/A |

Section 2: Extended Hazard Analysis via Structural Analogs

Given the limited specific data, a deeper understanding of potential risks can be extrapolated by examining related chemical structures. The hazards presented by 1,1-dichloro-1-nitroethane and other nitroalkenes suggest that the GHS classification for this compound may not be exhaustive. The presence of a conjugated nitroalkene system and geminal dichlorides suggests high reactivity and potential for broader toxicity.

Causality Behind This Approach: The electron-withdrawing nature of the nitro group, combined with the chlorine atoms, makes the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack. This reactivity is the likely mechanism for its biological activity and potential toxicity. Structurally similar compounds, such as 1,1-dichloro-1-nitroethane, are known irritants and can cause damage to the liver, kidneys, and respiratory system.[3][4][5] It is prudent to assume that this compound may exhibit similar or even enhanced toxicities due to the reactive double bond.

Potential, Unclassified Hazards:

-

High Reactivity: The molecule is prone to reacting with strong oxidizers, and upon combustion, can produce highly toxic gases like hydrogen chloride and nitrogen oxides.[6][7]

-

Respiratory and Dermal Toxicity: Many halogenated nitro-compounds are toxic by inhalation and skin contact.[6] It is reasonable to suspect that this compound is a potent irritant to the skin, eyes, and respiratory tract.[7] Inhalation could potentially lead to serious lung injury, such as pulmonary edema, the symptoms of which may be delayed.[7]

-

Organ Damage: Repeated or prolonged exposure to related chemicals has been shown to affect the liver, kidneys, and cardiovascular system.[3][4]

-

Environmental Hazard: While specific data is lacking, many chlorinated compounds are toxic to aquatic life and persist in the environment. Spills must be contained to prevent entry into drains and waterways.[8]

Section 3: Comprehensive Safety Protocols & Risk Mitigation

A multi-layered approach to safety is mandatory. This involves a hierarchy of controls, from engineering solutions to personal protective equipment and administrative procedures.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by containing the chemical.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors in the event of an accidental release.

-

Safety Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance of the work area.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the suspected high toxicity, a comprehensive PPE protocol is required.

-

Hand Protection: Use nitrile gloves as a minimum standard.[9] For prolonged operations or direct handling, consider double-gloving or using thicker, chemical-resistant gloves such as Viton or butyl rubber. Always consult the glove manufacturer's compatibility chart.

-

Eye and Face Protection: Tightly fitting safety goggles are mandatory.[9] A full-face shield should also be worn over the goggles to protect against splashes.[9]

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required.[9] Full-length pants and closed-toe shoes made of a non-porous material are also mandatory.[9]

-

Respiratory Protection: If there is any risk of exposure outside of a fume hood (e.g., a large spill), a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is necessary.[3]

Safe Handling and Storage Workflow

A systematic workflow prevents accidental exposure and ensures stability.

Caption: Standard workflow for handling this compound.

Storage Requirements:

-

Store in a tightly closed container in a cool, dry, well-ventilated area.[3]

-

The storage area should be fireproof.[7]

-

Store away from incompatible materials, especially strong oxidizing agents.[3][7]

-

Keep away from sources of ignition; post "No Smoking" signs.[3][7]

-

Store in a locked cabinet or area accessible only to authorized personnel.[6]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[6][7]

Spill and Leak Response

A tiered response plan is necessary depending on the spill size.

Caption: Decision workflow for spill response.

Key Spill Response Steps:

-

Evacuate: For any spill outside of a fume hood, evacuate personnel from the area.[3]

-

Control Ignition Sources: Eliminate all flames, sparks, and other sources of ignition.[3][10]

-

Containment: Absorb the spill with a non-combustible material like dry sand or vermiculite. Do not use combustible materials like paper towels.[3][10]

-

Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][10]

-

Ventilation: Ventilate the area of the spill.[3]

Fire Response

-

Fire Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguishers.[3][11] Water spray can be used to cool fire-exposed containers but may be ineffective on the burning liquid itself.[3][11]

-

Hazards in a Fire: Containers may explode when heated.[3] Fires will produce poisonous and corrosive gases, including nitrogen oxides, hydrogen chloride, and carbon monoxide.[3][6][11]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Section 5: Decontamination and Waste Disposal

-

Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. Consult your institution's Environmental Health & Safety (EH&S) office for appropriate decontamination solutions.

-

Waste Disposal: All waste, including contaminated absorbents, used PPE, and residual chemicals, must be collected in a properly labeled, sealed container. Disposal must be handled through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[6] Do not dispose of this chemical down the drain.[8]

References

-

This compound | C2HCl2NO2 | CID 12219571. PubChem, National Center for Biotechnology Information. [Link]

-

Standard Operating Procedure for the use of 1,2-Dichloroethane. Western Carolina University. [Link]

-

Common Name: 1,1-DICHLORO-1- NITROETHANE HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE. International Programme on Chemical Safety (INCHEM). [Link]

-

NIOSH Pocket Guide to Chemical Hazards - 1,1-Dichloro-1-nitroethane. Centers for Disease Control and Prevention (CDC). [Link]

-

1,1-Dichloro-1-nitroethane Safety Guide. Scribd. [Link]

-

Toxicological Profile for 1,1-Dichloroethene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

1,1-Dichloro-1-nitroethane | C2H3Cl2NO2 | CID 11674. PubChem, National Center for Biotechnology Information. [Link]

-

1,1-DICHLORO-1-NITROETHANE | Occupational Safety and Health Administration. U.S. Department of Labor. [Link]

-

Fact sheet: 1,1-dichloroethene. Government of Canada. [Link]

-

Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]

-

ToxGuide for 1,1-Dichloroethene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

- 2. This compound | C2HCl2NO2 | CID 12219571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,1-Dichloro-1-nitroethane [cdc.gov]

- 5. scribd.com [scribd.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. ICSC 0434 - 1,1-DICHLORO-1-NITROETHANE [inchem.org]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. wcu.edu [wcu.edu]

- 10. 1,1-Dichloro-1-nitroethane | C2H3Cl2NO2 | CID 11674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,1-DICHLORO-1-NITROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Synthetic Versatility of 1,1-Dichloro-2-nitroethene: A Comprehensive Technical Guide

Introduction: Unveiling a Powerful and Versatile Building Block

In the landscape of modern organic synthesis, the demand for versatile and reactive building blocks is perpetual. Among these, 1,1-dichloro-2-nitroethene has emerged as a potent reagent, offering a unique combination of electrophilicity and reactivity that enables the construction of complex molecular architectures. The presence of two chlorine atoms and a nitro group on a two-carbon scaffold makes it a highly activated alkene, susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights into its utilization in the synthesis of valuable heterocyclic compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its safe and effective handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₂HCl₂NO₂ |

| Molecular Weight | 141.94 g/mol |

| Appearance | Colorless liquid |

| CAS Number | 6061-04-7 |

Safety and Handling: